Dihydroxyaflavinine
Description
Significance of Fungal Secondary Metabolites in Scientific Discovery
Fungi are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly essential for their growth but crucial for their interaction with the environment. asm.orgmdpi.com These molecules exhibit immense chemical diversity and have been a cornerstone of scientific discovery, particularly in medicine and agriculture. asm.orgfrontiersin.org Many life-saving drugs, including the antibiotic penicillin, are derived from fungal secondary metabolites, highlighting their importance to human health. asm.orgfrontiersin.org Beyond their therapeutic applications, these compounds can also be toxic, such as mycotoxins that contaminate food sources, posing significant health and economic challenges. asm.orgfrontiersin.org The study of fungal secondary metabolites is a dynamic field that drives innovation in drug development, biotechnology, and sustainable agriculture. frontiersin.org The ecological roles of these compounds are also increasingly recognized, with research exploring their potential in biocontrol and environmental management. frontiersin.org
The genetic basis for the production of these diverse compounds often lies in biosynthetic gene clusters, where the genes encoding the enzymes for a specific metabolic pathway are located together on a chromosome. asm.org This organization facilitates the coordinated expression of the genes needed to produce complex molecules. Advances in genome sequencing and computational analysis are accelerating the discovery of new fungal secondary metabolites and their biosynthetic pathways. asm.org This has opened up new possibilities for producing valuable compounds through the reconstruction and expression of these gene clusters in heterologous hosts. asm.org The continued exploration of fungal biodiversity promises to unveil a wealth of novel chemical structures with a wide range of biological activities, offering solutions to pressing societal and environmental issues. frontiersin.orgwisc.edu
Overview of Indole (B1671886) Diterpenoid (IDT) Chemical Class
Indole diterpenoids (IDTs) represent a significant and structurally diverse class of secondary metabolites produced by various fungi, particularly species of Penicillium, Aspergillus, Claviceps, and Epichloe. nih.govnih.gov These compounds are characterized by a common structural core that consists of an indole ring, typically derived from indole-3-glycerol phosphate (B84403), and a diterpene skeleton originating from geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov The combination of these two distinct building blocks gives rise to a wide array of complex molecular architectures. nih.govmdpi.com IDTs are known for their potent and varied biological activities, including insecticidal, antifungal, anticancer, and tremorgenic properties. nih.govacs.org
The remarkable structural diversity of indole diterpenoids arises from a series of complex enzymatic modifications to a common precursor, 3-geranylgeranylindole (3-GGI). nih.govresearchgate.net Following the initial fusion of the indole and diterpene moieties, the molecule undergoes a cascade of cyclizations, oxidations, prenylations, and other modifications. nih.govnih.gov These enzymatic transformations are catalyzed by a suite of "decorating" enzymes that are often specific to a particular biosynthetic pathway, leading to the vast number of distinct IDT structures observed in nature. wgtn.ac.nz
The biosynthesis of the core IDT skeleton involves a conserved set of enzymes. wgtn.ac.nz An indole prenyltransferase (IdtC) first catalyzes the attachment of the geranylgeranyl group to the indole ring. acs.org This is followed by the action of an FAD-dependent monooxygenase (IdtM) which epoxidizes the geranylgeranyl chain, and then an indole diterpene cyclase (IdtB) facilitates the initial cyclization events. acs.orgwgtn.ac.nz Recent research has revealed the crucial role of an additional, previously overlooked cyclase, IdtA or IdtS, in the formation of the characteristic tetrahydropyran (B127337) ring found in many IDTs. rsc.org This discovery has refined the understanding of the core biosynthetic pathway and highlights the intricate enzymatic machinery involved in constructing these complex natural products. rsc.org
The broad class of indole diterpenoids is often categorized into two main groups: paspaline-type and non-paxilline-type compounds. mdpi.comnih.gov The paspaline-type IDTs are the larger and more common group, characterized by a specific fused ring system. nih.govnih.gov This group includes well-known mycotoxins such as paxilline (B40905), penitrems, and lolitrems. nih.gov
The non-paxilline-type IDTs, as their name suggests, possess alternative ring structures. This category includes several subgroups, one of which is the aflavinines. nih.gov Other non-paxilline subtypes include the emindoles, nodulisporic acids, and nominine/penicilindoles. nih.gov This classification system is based on the core carbon skeleton of the molecule. nih.gov Further subdivisions within these groups are often made based on oxidative modifications and the presence of various functional groups, reflecting the extensive structural diversification that occurs during their biosynthesis. nih.gov
Historical Context of Dihydroxyaflavinine (B211583) Discovery and Initial Characterization
This compound belongs to the aflavinine subgroup of non-paxilline-type indole diterpenoids. nih.gov The parent compound, aflavinine, was first reported in 1988. researchgate.net Subsequently, several derivatives, including 20,25-dihydroxyaflavinine , were discovered. researchgate.net The initial discovery and characterization of these compounds were part of broader investigations into the secondary metabolites produced by various Aspergillus species. These studies often employed techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS/MS) to identify and structurally elucidate novel compounds from fungal extracts. nih.gov
More recent studies have utilized advanced analytical techniques, such as mass spectrometry-based molecular networking, to explore the chemodiversity of Aspergillus species. nih.gov These approaches have confirmed the presence of this compound in certain strains of Aspergillus flavus. frontiersin.org The identification is typically based on matching the exact mass and fragmentation patterns of the detected molecule with those of known standards or previously reported data. nih.govfrontiersin.org These investigations have not only confirmed the existence of this compound but have also revealed the presence of other related aflavinine analogs, contributing to a deeper understanding of the metabolic potential of these fungi. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C28H39NO3 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
InChI |
InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16?,17?,18?,23?,24-,26?,27?,28?/m0/s1 |
InChI Key |
ZMEZVDUXYBOYTB-HLWAVKHUSA-N |
Isomeric SMILES |
CC1CCC(C23C1([C@H](CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Synonyms |
dihydroxyaflavinine |
Origin of Product |
United States |
Natural Occurrence and Isolation of Dihydroxyaflavinine
Identification from Fungal Species
The primary source of dihydroxyaflavinine (B211583) is the fungus Aspergillus flavus, a cosmopolitan mold that can be found in soil and on various agricultural commodities. mdpi.com
Primary Isolation Source: Aspergillus flavus
Aspergillus flavus is a well-documented producer of a diverse array of secondary metabolites, including the notorious aflatoxins and various indole-diterpenoids. nih.gov this compound is one such indole (B1671886) metabolite that has been successfully extracted from this fungal species. mdpi.com Research has identified A. flavus as the principal organism from which this compound and its analogs are isolated. For instance, a study on an endophytic strain of Aspergillus flavus (GZWMJZ-288) isolated from Garcinia multiflora led to the identification of several aflavinine-type indole diterpenes, including a new derivative, 26-dihydroxyaflavininyl acetate (B1210297). nih.gov
Association with Aspergillus flavus Sclerotia
Sclerotia are hardened, dormant masses of fungal mycelium that serve as survival structures. In Aspergillus flavus, these structures are not only important for the fungus's life cycle but are also significant sites for the accumulation of secondary metabolites. researchgate.net Research has shown a strong association between the production of this compound and the formation of sclerotia.
A pivotal study analyzing chloroform-methanol extracts of A. flavus sclerotia revealed the presence of major indole metabolites, including aflatrem (B161629) and this compound, in 85% of the sclerotia-producing strains examined. researchgate.net Notably, these metabolites were found to be specifically associated with the sclerotial stage, as they were not detected in the extracts of the vegetative mycelium or the culture medium from which the sclerotia had been removed. researchgate.net This suggests that the biosynthesis of this compound is closely linked to the developmental process of sclerotial formation. These indole metabolites are thought to provide a chemical defense for the sclerotia against predation.
Cultivation Strategies for Metabolite Production
The production of this compound from Aspergillus flavus necessitates specific cultivation strategies to encourage fungal growth and the biosynthesis of indole-diterpenoids. Both solid and liquid fermentation techniques have been employed.
For solid culture, a common medium used to identify sclerotia-producing strains is potato dextrose agar (B569324) (PDA) supplemented with yeast extract. researchgate.net Strains are typically incubated in darkness to promote the development of sclerotia where this compound accumulates. mdpi.com Another approach involves using a modified Czapek agar (CZ) or Malt Extract Agar (MEA) for observing morphology and fungal structures. mdpi.com
Liquid fermentation is also a viable method for producing these metabolites. One study successfully cultivated an endophytic A. flavus strain in a liquid medium containing water-soluble starch (1%) and peptone (0.1%). nih.gov The fungus was grown under static conditions at 28°C for 60 days to yield a significant amount of biomass and secondary metabolites. nih.gov Seed cultures for aflatrem (another indole-diterpene) production have been initiated in YEPGA medium (yeast extract, peptone, glucose, and agar) with agitation, followed by transfer to a production medium for incubation in the dark without shaking at 30°C. nih.gov The optimization of culture conditions such as temperature, pH, and substrate concentration can significantly influence metabolite yield. For instance, studies on A. flavus have shown that maximum production of other metabolites can be achieved at specific conditions, such as a temperature of 35°C and a pH of 5. researchgate.net
Table 1: Cultivation Media for Aspergillus flavus Metabolite Production
| Medium Type | Composition | Incubation Conditions | Target Metabolites |
|---|---|---|---|
| Solid | Potato Dextrose Agar (PDA) with Yeast Extract | Dark incubation | Sclerotia-associated indole metabolites |
| Liquid | Water-soluble starch (1%) and peptone (0.1%) | Static, 28°C, 60 days | Indole diterpenes |
| Liquid (Seed) | YEPGA (Yeast Extract, Peptone, Glucose, Agar) | 30°C, 2 days with agitation | Indole-diterpenes (Aflatrem) |
Extraction and Purification Methodologies
The isolation of this compound from fungal cultures involves a multi-step process of extraction and purification. The specific methodology can vary but generally follows a standard workflow for natural product isolation.
Extraction: The initial step involves extracting the metabolites from the fungal biomass (mycelia and/or sclerotia) and the fermentation broth. A common approach is to use organic solvents. For liquid cultures, the fermentation broth is typically separated from the mycelia. The filtrate is then extracted with a solvent like ethyl acetate (EtOAc), while the mycelia are extracted separately, often with a more polar solvent mixture like 80% aqueous acetone. nih.govmdpi.com In some protocols, a mixture of chloroform (B151607) and methanol (B129727) (1:1) is added directly to the entire culture, which is then shaken overnight to ensure thorough extraction. researchgate.net
Purification: The crude extracts obtained are complex mixtures and require several chromatographic steps for the purification of this compound and its analogs. A typical purification sequence is as follows:
Vacuum Liquid Chromatography (VLC): The crude EtOAc extract is often subjected to VLC on a silica (B1680970) gel column. The separation is achieved by eluting with a gradient of solvents, typically starting with non-polar solvents like petroleum ether and gradually increasing the polarity with dichloromethane (B109758) (CH2Cl2) and methanol (MeOH). mdpi.com
Size-Exclusion Chromatography: Fractions obtained from VLC are further purified using size-exclusion chromatography, commonly with a Sephadex LH-20 column, eluting with a solvent mixture such as CH2Cl2–MeOH (1:1). mdpi.com This step separates compounds based on their molecular size.
High-Performance Liquid Chromatography (HPLC): The final purification step usually involves semi-preparative HPLC. Reverse-phase columns (e.g., C18) are frequently used, with mobile phases consisting of methanol-water or acetonitrile-water gradients. nih.govmdpi.com Fractions are collected, and the purity of the isolated compounds is assessed. For example, aflavinine analogs have been purified using semi-preparative HPLC with a 90% MeOH–H2O eluent. mdpi.com
The identity and structure of the purified this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aflatoxin |
| Aflatrem |
| 26-dihydroxyaflavininyl acetate |
Elucidation of Dihydroxyaflavinine Biosynthetic Pathways
Overview of Fungal Indole (B1671886) Diterpenoid Biosynthesis
Fungal indole diterpenoids are a large and structurally diverse class of natural products characterized by a core structure that fuses an indole moiety with a cyclic diterpene skeleton. taylorfrancis.comresearchgate.net The biosynthetic pathways for these compounds, while leading to a wide variety of final products, share a highly conserved initial sequence of reactions that assemble a common precursor. rsc.orgresearchgate.net
The journey to any fungal indole diterpenoid begins with two fundamental building blocks: geranylgeranyl diphosphate (B83284) (GGPP) and an indole source, typically indole-3-glycerol phosphate (B84403) (IGP), which is a precursor to tryptophan. taylorfrancis.comnih.govresearchgate.netnih.gov GGPP, a 20-carbon isoprenoid, provides the diterpenoid backbone of the molecule. researchgate.net It is synthesized from the condensation of smaller isoprene (B109036) units. uniprot.org The indole moiety, which forms the other half of the core structure, is derived from IGP. nih.govresearchgate.net The use of these two specific precursors is a defining characteristic of this entire class of fungal metabolites. taylorfrancis.comgenome.jp
The assembly and cyclization of the indole diterpenoid scaffold are orchestrated by a conserved set of core enzymes. The key enzyme classes and their functions are detailed below:
Prenyltransferases (PTs): The first committed step in the biosynthesis is the fusion of the two precursors, GGPP and IGP. This reaction is catalyzed by a specific prenyltransferase (often designated IdtC or PaxC). mdpi.comacs.orgnih.gov This enzyme attaches the geranylgeranyl group from GGPP to the C3 position of the indole ring of IGP, resulting in the formation of 3-geranylgeranylindole (3-GGI), the first acyclic intermediate common to virtually all IDT pathways. nih.govnih.gov
FAD-dependent Monooxygenases (FMOs): Following the creation of 3-GGI, a flavin-dependent monooxygenase (typically IdtM or PaxM) carries out a crucial epoxidation step on the geranylgeranyl chain. nih.govacs.orgnih.gov This reaction activates the diterpene tail, preparing it for the subsequent cyclization cascades. mdpi.comnih.gov
Terpene Cyclases (TCs): Once the diterpene chain is activated by epoxidation, one or more terpene cyclases (such as IdtB or PaxB) catalyze a complex series of cyclization reactions. mdpi.comacs.orgnih.gov These enzymes are responsible for forming the intricate polycyclic core of the molecule. uni-konstanz.denih.gov For example, in the well-studied paxilline (B40905) pathway, the cyclase PaxB acts on the epoxidized intermediate to form emindole SB, a stable, cyclized precursor. nih.gov
These core enzymes work in a sequential and highly coordinated fashion to build the foundational structures of the IDT family.
Core Enzymes in Indole Diterpenoid Biosynthesis
| Enzyme Class | Typical Designation | Function | Substrate(s) → Product |
|---|---|---|---|
| Prenyltransferase | IdtC / PaxC | Catalyzes the initial fusion of the indole and diterpene precursors. nih.govmdpi.com | GGPP + IGP → 3-Geranylgeranylindole (3-GGI) |
| FAD-dependent Monooxygenase | IdtM / PaxM | Performs epoxidation of the diterpene chain to activate it for cyclization. nih.govacs.org | 3-GGI → Epoxidized 3-GGI |
| Terpene Cyclase | IdtB / PaxB | Catalyzes the complex cyclization cascade to form the polycyclic core. mdpi.comnih.gov | Epoxidized 3-GGI → Emindole SB / Paspaline (B1678556) |
A common feature in many major indole diterpenoids, including the central intermediate paspaline, is a hexacyclic structure containing a tetrahydropyran (B127337) (THP) ring. rsc.orgresearchgate.netnih.gov The formation of this ring is a critical step that builds upon the initial cyclizations. The process begins with a second epoxidation, also catalyzed by the FAD-dependent monooxygenase (PaxM), which acts on the terminal olefin of an intermediate like emindole SB. nih.govnih.gov This second epoxidation primes the molecule for the final ring closure. acs.org Following this, a subsequent cyclization event forms the THP ring. nih.gov While this step was previously attributed solely to the main terpene cyclase (IdtB), recent research has identified a distinct, fifth gene in the core pathway (named idtA or idtS) that encodes a dedicated cyclase specifically for catalyzing the formation of the THP ring, leading to the stable, hexacyclic intermediate paspaline. rsc.orgresearchgate.netnih.gov
Dihydroxyaflavinine-Specific Biosynthesis
While This compound (B211583) shares its origins with all IDTs, its unique final structure is dictated by a specific gene cluster and subsequent tailoring reactions. It is biosynthetically related to aflavinine, differing by the presence of two hydroxyl groups. ub.edu
The biosynthesis of this compound in the fungus Aspergillus flavus is directly linked to the activity of a specific secondary metabolite gene cluster known as the aflavarin (B605214) gene cluster, or Cluster #39. nih.govnih.gov Studies have demonstrated that this cluster governs the production of several related compounds, including aflavarin and this compound. nih.govchemfaces.com For instance, the disruption of a key regulatory gene, aswA, which influences the expression of several sclerotia-associated gene clusters, leads to a halt in the production of this compound. ugent.benih.gov This confirms that the necessary biosynthetic machinery for producing the aflavinine-type scaffold is encoded within or regulated along with Cluster #39. nih.govresearchgate.net
The final steps in the biosynthesis of many complex natural products involve "tailoring" reactions that modify a common scaffold. Cytochrome P450 monooxygenases (P450s) are a versatile superfamily of enzymes that excel at this role, frequently catalyzing regio- and stereoselective oxidation reactions, such as hydroxylations. researchgate.netfrontiersin.orgnih.gov In indole diterpenoid pathways, P450s are responsible for much of the structural diversity, adding hydroxyl groups or performing other oxidative rearrangements on the core structure. uniprot.orgmdpi.comnih.gov
The conversion of an aflavinine precursor to this compound involves the addition of two hydroxyl groups. ub.edu This transformation is characteristic of P450-catalyzed reactions. uniprot.orgfrontiersin.org It is proposed that after the formation of the core aflavinine skeleton via the general IDT pathway and enzymes from the aflavarin gene cluster, one or more specific P450 monooxygenases catalyze the final two site-selective hydroxylation steps to yield the final this compound compound. ub.edu
Putative Site-Selective Oxidation of Aflavinine Precursors
The biosynthesis of this compound is understood to proceed from an aflavinine precursor through precise, site-selective oxidation reactions. This process is characteristic of the diversification of indole-diterpene (IDT) structures in fungi. The generation of the core IDT skeleton is accomplished by a series of enzymes, including a geranylgeranyl diphosphate synthase (GGPPS), a prenyltransferase that attaches the geranylgeranyl pyrophosphate (GGPP) to an indole moiety, a terpene cyclase, and subsequent modifying enzymes. nih.govnih.gov
The conversion of an aflavinine intermediate to this compound requires the introduction of two hydroxyl groups at specific positions on the molecule. While the exact enzymes responsible for the synthesis of this compound have not been fully characterized, the mechanism is believed to involve cytochrome P450 monooxygenases. These enzymes are well-known for their role in catalyzing regio- and stereo-selective oxidation reactions in secondary metabolism. clockss.org In the related aflatrem (B161629) biosynthetic pathway, the P450 monooxygenase AtmQ catalyzes an oxidative cyclization and a hydroxylation at the C13 position. clockss.org Similarly, in the paxilline pathway, the P450 monooxygenase PaxP is a functional homolog of AtmP. researchgate.net Such enzymes facilitate the creation of chemical diversity from a common precursor. The biosynthesis of this compound likely relies on one or more such P450 enzymes that recognize the aflavinine scaffold and catalyze hydroxylation at two distinct sites, leading to the final this compound structure. rhhz.net
Genetic Basis of Aflavinine Biosynthesis in Aspergillus flavus
The genetic foundation for the production of aflavinine and its derivatives, including this compound, is located within gene clusters responsible for indole-diterpene synthesis in Aspergillus flavus.
Identification of Related Gene Loci (e.g., ATM1, ATM2 for other IDTs)
In Aspergillus flavus, the genes for the biosynthesis of the related indole-diterpene aflatrem are organized into two separate gene clusters, designated ATM1 and ATM2. nih.govresearchgate.net These clusters contain the necessary genes for producing the core IDT structure from which various end products, likely including aflavinines, are derived.
The ATM1 locus is located near the telomere of chromosome 5 and contains three genes: atmG (GGPPS), atmC (prenyltransferase), and atmM (FAD-dependent monooxygenase/epoxidase). researchgate.netresearchgate.net The ATM2 locus is found on chromosome 7 and includes five genes: atmD (terpene cyclase), atmQ (P450 monooxygenase), atmB (indole-diterpene cyclase), atmA, and atmP (P450 monooxygenase). researchgate.netresearchgate.net
The synthesis of the basic IDT framework is initiated by enzymes encoded in the ATM1 cluster, which produce an epoxide intermediate. nih.gov This intermediate is then acted upon by cyclases, such as AtmB from the ATM2 cluster, to generate structural diversity. nih.gov While these clusters are named for their role in aflatrem production, the promiscuity of fungal biosynthetic enzymes, particularly the cyclases and P450 monooxygenases, allows for the production of multiple IDT scaffolds, including aflavinine, from the same set of precursor-generating genes. researchgate.net
Table 1: Genes in the Aflatrem (ATM) Biosynthetic Loci of Aspergillus flavus
| Gene Locus | Gene | Putative Function | Chromosome Location |
|---|---|---|---|
| ATM1 | atmG | Geranylgeranyl diphosphate synthase (GGPPS) | Chromosome 5 |
| atmC | Indole-diterpene prenyltransferase | Chromosome 5 | |
| atmM | FAD-dependent monooxygenase | Chromosome 5 | |
| ATM2 | atmD | Terpene cyclase | Chromosome 7 |
| atmQ | Cytochrome P450 monooxygenase | Chromosome 7 | |
| atmB | Indole-diterpene cyclase | Chromosome 7 | |
| atmA | Unknown | Chromosome 7 | |
| atmP | Cytochrome P450 monooxygenase | Chromosome 7 |
Data sourced from Nicholson et al., 2009. nih.govresearchgate.netresearchgate.net
Gene Expression Analysis and Regulation
The expression of genes within the IDT clusters is tightly regulated, often correlating with specific developmental stages and environmental conditions. Studies using reverse transcriptase PCR (RT-PCR) have shown that the transcript levels of aflatrem biosynthetic genes in A. flavus increase concurrently with the onset of aflatrem production. researchgate.net
Furthermore, the expression of secondary metabolite gene clusters can be highly specific to certain fungal structures. This compound has been found to be selectively distributed in the sclerotia of A. flavus, which are durable structures that allow the fungus to survive harsh conditions. rhhz.net This localization strongly suggests that the genes responsible for its biosynthesis are preferentially expressed in sclerotia. This pattern is observed in other A. flavus secondary metabolite pathways; for instance, the afvB gene, part of the aflavarin cluster, shows significantly higher expression in sclerotia compared to mycelium or conidia. asm.org This tissue-specific gene expression is a key regulatory mechanism controlling the production of specialized metabolites like this compound.
Molecular Regulation of Secondary Metabolism in Producer Organisms
The biosynthesis of this compound is controlled by complex molecular regulatory networks that govern secondary metabolism in Aspergillus flavus. These networks involve both global regulators that affect multiple pathways and pathway-specific transcription factors.
Global Regulatory Networks (e.g., Velvet Complex: laeA, veA, velB)
A primary global regulatory system in Aspergillus species is the Velvet complex, which is composed of the proteins VeA, VelB, and the nuclear master regulator LaeA. researchgate.netmdpi.com This complex plays a crucial role in coordinating fungal development with secondary metabolism. nih.govmdpi.com The VeA protein acts as a bridge, connecting VelB to LaeA in the nucleus, particularly in the absence of light. mdpi.com
LaeA, a putative methyltransferase, is a global positive regulator of many secondary metabolite gene clusters. nih.govmdpi.com Deletion of the laeA gene in A. flavus leads to the silencing of numerous biosynthetic pathways, resulting in the loss of aflatoxin and cyclopiazonic acid production. nih.gov Significantly, while many IDTs like paspaline and aflatrem are difficult to detect in wild-type strains under standard lab conditions, their presence was noted in a laeA overexpression mutant, indicating that LaeA positively regulates the IDT biosynthetic pathway that produces aflavinine precursors. nih.gov Similarly, VeA is essential for the production of mycotoxins such as aflatoxins and aflatrem. mdpi.comnih.gov The deletion of veA affects the expression of numerous secondary metabolite gene clusters, demonstrating its broad regulatory scope. nih.govasm.org
Pathway-Specific Transcription Factors (e.g., hbx1, mtfA)
In addition to global regulators, pathway-specific transcription factors (TFs) provide a finer level of control over secondary metabolism. In A. flavus, several TFs have been identified that modulate the production of mycotoxins, and these likely influence the biosynthesis of the broader spectrum of secondary metabolites, including indole-diterpenes.
Hbx1 , a homeobox domain-containing transcription factor, is a key regulator of both morphological development and secondary metabolism. biorxiv.org Deletion of hbx1 in A. flavus results in the loss of production of aflatoxins, cyclopiazonic acid, and the indole-diterpene aflatrem, highlighting its critical role in controlling multiple toxin pathways. biorxiv.org
MtfA is another important C2H2 zinc-finger transcription factor that governs secondary metabolite production. mdpi.comgoettingen-research-online.de Overexpression of mtfA in A. flavus leads to a significant reduction in aflatoxin biosynthesis, and it is known to influence the production of other secondary metabolites as well. goettingen-research-online.deresearchgate.net While their direct regulation of this compound has not been explicitly demonstrated, the established role of TFs like Hbx1 and MtfA in controlling related pathways, including that of the indole-diterpene aflatrem, suggests they are integral components of the intricate regulatory network governing IDT biosynthesis. biorxiv.orgmdpi.com
Table 2: Key Regulatory Factors in Aspergillus flavus Secondary Metabolism
| Regulator | Type | Known Function |
|---|---|---|
| LaeA | Global Regulator (Methyltransferase) | Positively regulates multiple secondary metabolite gene clusters, including those for aflatoxin and indole-diterpenes. nih.govmdpi.com |
| VeA | Global Regulator (Velvet Complex Component) | Links development and secondary metabolism; required for aflatoxin and aflatrem production. mdpi.comnih.gov |
| VelB | Global Regulator (Velvet Complex Component) | Interacts with VeA; involved in development and secondary metabolite production. nih.govnih.gov |
| Hbx1 | Transcription Factor (Homeobox) | Required for normal development and production of aflatoxin, cyclopiazonic acid, and aflatrem. biorxiv.org |
| MtfA | Transcription Factor (C2H2) | Governs aflatoxin production and sclerotial maturation. mdpi.comgoettingen-research-online.deresearchgate.net |
Environmental and Nutritional Influences on Gene Expression
The expression of the this compound biosynthetic gene cluster in fungi, particularly in species like Aspergillus flavus, is intricately regulated by a variety of environmental and nutritional cues. These factors can significantly impact the metabolic state of the fungus, thereby influencing the production of secondary metabolites, including this compound.
Environmental Factors:
Research indicates that physical parameters play a crucial role in modulating the biosynthesis of secondary metabolites in Aspergillus species. Key environmental factors include:
Temperature and Water Activity (aw): These are considered major determinants in regulating fungal growth and the production of secondary metabolites. oup.comoup.com While specific optimal conditions for this compound production are not extensively documented, studies on related metabolites in A. flavus show that temperature and water activity can significantly alter gene expression within biosynthetic clusters. oup.comoup.com For instance, some gene clusters in A. flavus exhibit higher expression at 30°C compared to 37°C. nih.gov
Aeration and Culture Method: The method of cultivation has been shown to directly affect the production of this compound. In a study on a non-aflatoxigenic strain of Aspergillus flavus, 20,25-dihydroxyaflavinine was isolated from cultures grown on a basal minimal medium (MM) using a stationary method. nih.gov This suggests that specific aeration conditions, which differ between stationary and agitated cultures, can be a critical factor for inducing the expression of the this compound biosynthetic genes. nih.gov
Light: Light is another environmental factor known to affect secondary metabolism in fungi, although its specific role in this compound production is yet to be fully elucidated. oup.comresearchgate.net
Nutritional Factors:
The composition of the growth medium is a powerful effector of secondary metabolism in fungi. The availability of specific nutrients can trigger or suppress the expression of gene clusters.
Carbon Source: The type and availability of carbon sources are known to be critical. Many fungi, including Aspergillus species, exhibit a phenomenon where the biosynthesis of secondary metabolites is repressed in the presence of readily metabolizable sugars like glucose and initiated upon their depletion. researchgate.net For instance, comparative transcriptomics of A. flavus grown in yeast extract sucrose (B13894) (YES) medium versus yeast extract peptone (YEP) medium revealed that aflatoxin biosynthesis and related amino acid pathways were significantly upregulated in the sucrose-containing medium. frontiersin.org This highlights the profound impact of the primary carbon source on secondary metabolite production.
Nitrogen Source: The source and concentration of nitrogen also play a significant regulatory role. Nitrogen metabolite repression is a well-known mechanism in filamentous fungi where the presence of preferred nitrogen sources (like certain amino acids) can downregulate gene clusters for secondary metabolites. frontiersin.org
Minimal Media Composition: The production of this compound has been observed in A. flavus grown on a minimal medium (MM). nih.gov This suggests that under nutrient-limiting conditions, where the fungus is not supplied with a rich source of pre-formed nutrients, the biosynthetic pathway for this compound is activated. This is a common theme in fungal secondary metabolism, where the production of these compounds is often linked to stress responses or differentiation processes. researchgate.net
The table below summarizes the observed influences on the production of this compound and related metabolites in Aspergillus species.
| Factor | Condition | Observed Effect on this compound/Related Metabolites | Reference |
| Culture Method | Stationary Culture | Production of 20,25-dihydroxyaflavinine observed. | nih.gov |
| Agitated Culture | No detection of 20,25-dihydroxyaflavinine in PD medium. | nih.gov | |
| Growth Medium | Minimal Medium (MM) | Production of 20,25-dihydroxyaflavinine observed. | nih.gov |
| Potato Dextrose (PD) Medium | No detection of 20,25-dihydroxyaflavinine. | nih.gov | |
| Yeast Extract Sucrose (YES) | Upregulation of aflatoxin and other secondary metabolite pathways. | frontiersin.org | |
| Genetic Regulation | aswA gene | Disruption of aswA in A. flavus prevents the biosynthesis of this compound. | researchgate.net |
Strategies for Biosynthetic Pathway Engineering
The elucidation of the this compound biosynthetic pathway opens up avenues for its targeted manipulation using metabolic engineering techniques. These strategies aim to either increase the production of this compound or to generate novel analogs with potentially improved or different biological activities.
Heterologous Expression of Biosynthetic Gene Clusters
Heterologous expression is a powerful technique that involves transferring the entire biosynthetic gene cluster (BGC) for a specific natural product from its native producer organism into a more tractable host. researchgate.nettandfonline.com This strategy is particularly useful for compounds produced by organisms that are difficult to cultivate or genetically manipulate.
Choice of Host: Aspergillus oryzae has emerged as a highly reliable and efficient host for the heterologous expression of fungal secondary metabolite gene clusters, including those for complex indole diterpenes. researchgate.nettandfonline.comclockss.org Its long history of use in industrial fermentation, its well-characterized genome, and the availability of advanced genetic tools make it an ideal "cell factory." clockss.orgfrontiersin.org
Application to Indole Diterpenes: The successful reconstitution of the biosynthetic pathways for related indole diterpenes like paxilline, aflatrem, and penitrem in A. oryzae demonstrates the feasibility of this approach for this compound. researchgate.netnih.gov These studies have confirmed that even complex pathways involving numerous enzymatic steps can be functionally expressed in a heterologous host, leading to the production of the final compound. researchgate.net
Advantages: Heterologous expression not only facilitates the production of the target compound but also serves as an invaluable tool for elucidating the function of individual genes within the cluster. tandfonline.comacs.org By expressing different combinations of genes, researchers can identify the specific roles of enzymes like oxygenases and cyclases in the biosynthetic pathway. acs.org Furthermore, it can be used to activate "silent" BGCs that are not typically expressed under standard laboratory conditions. tandfonline.com
Targeted Gene Manipulation for Enhanced Production or Analog Generation
Recent advances in genome editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the ability to make precise genetic modifications in filamentous fungi. frontiersin.orgfrontiersin.orgnih.gov
CRISPR-Cas9 for Enhanced Production: This technology can be employed to increase the yield of this compound in its native producer, A. flavus. Strategies could include:
Promoter Engineering: Replacing the native promoter of a key regulatory gene (like aswA) or a rate-limiting enzyme in the pathway with a strong, constitutive promoter to drive higher levels of gene expression. plos.org
Deletion of Competing Pathways: Eliminating the gene clusters for other secondary metabolites that compete for the same precursors. For example, deleting the genes for aflatoxin or cyclopiazonic acid biosynthesis could redirect metabolic flux towards the this compound pathway.
Overexpression of Precursor Biosynthesis Genes: Enhancing the supply of primary metabolites that serve as precursors for this compound, such as geranylgeranyl diphosphate (GGPP) and tryptophan.
CRISPR-Cas9 for Analog Generation: The precision of CRISPR-Cas9 allows for the targeted inactivation or modification of genes encoding "tailoring" enzymes within the BGC. These enzymes, such as P450 monooxygenases, methyltransferases, and acyltransferases, are responsible for the structural diversification of the core indole diterpene scaffold.
Gene Knockouts: Deleting a gene that encodes a specific hydroxylase, for instance, could lead to the accumulation of a dehydroxylated analog of this compound.
Gene Swapping: Introducing tailoring enzymes from other indole diterpene pathways could result in the creation of novel hybrid molecules with unique chemical structures and biological activities. The successful reconstitution of aflatrem biosynthesis steps in Penicillium paxilli mutants highlights the potential for this kind of metabolic engineering. nih.gov
The table below outlines potential targeted gene manipulation strategies and their expected outcomes for this compound biosynthesis.
| Strategy | Target Gene/Pathway | Expected Outcome | Reference |
| Enhanced Production | Promoter of a key biosynthetic gene | Increased transcription and higher yield of this compound. | plos.org |
| Competing secondary metabolite pathways | Redirection of precursors to the this compound pathway, increasing its yield. | frontiersin.org | |
| Genes for precursor biosynthesis (e.g., GGPP synthase) | Increased availability of building blocks for this compound synthesis. | nih.gov | |
| Analog Generation | Genes for tailoring enzymes (e.g., hydroxylases, methyltransferases) | Accumulation of novel this compound analogs with modified structures. | nih.govacs.org |
Advanced Structural Elucidation and Characterization of Dihydroxyaflavinine
Spectroscopic Analysis Techniques
The elucidation of dihydroxyaflavinine's structure is a testament to the power of modern spectroscopy. The combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) provides the foundational carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) establishes the exact elemental composition. Further structural details are gleaned from tandem mass spectrometry (MS/MS) fragmentation patterns and functional group analysis via Infrared (IR) spectroscopy. scispace.comnih.gov
High-resolution NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For This compound (B211583), a suite of NMR experiments, performed on instruments operating at frequencies such as 300 and 500 MHz, was employed to assign the proton and carbon signals and establish the connectivity of the intricate indole (B1671886) diterpenoid core. nih.gov
One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment and number of different nuclei. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
Table 1: Predicted ¹H NMR Data for 20,25-Dihydroxyaflavinine Data predicted for H₂O solvent at 900 MHz. Experimental values may vary based on solvent and instrument.
| Atom No. | Chemical Shift (ppm) |
| 1 | 3.19 |
| 2 | 1.76 |
| 3 | 1.54 |
| 4 | 1.62 |
| 5 | 1.95 |
| 6 | 1.77 |
| 8 | 2.15 |
| 9 | 2.33 |
| 11 | 5.37 |
| 13 | 2.05 |
| 14 | 1.71 |
| 15 | 1.98 |
| 16 | 1.34 |
| 17 | 1.41 |
| 18 | 1.11 |
| 22 | 1.01 |
| 23 | 1.01 |
| 24 | 1.75 |
| 26 | 1.31 |
| 27 | 1.32 |
| 28 | 7.51 |
| 29 | 7.11 |
| 30 | 7.11 |
| 31 | 7.37 |
| 33 | 8.11 |
Source: MiMeDB. mimedb.org
Table 2: Predicted ¹³C NMR Data for 20,25-Dihydroxyaflavinine Data predicted for H₂O solvent at 200 MHz. Experimental values may vary based on solvent and instrument.
| Atom No. | Chemical Shift (ppm) |
| 1 | 57.6 |
| 2 | 39.7 |
| 3 | 20.1 |
| 4 | 41.5 |
| 5 | 41.1 |
| 6 | 45.9 |
| 7 | 139.7 |
| 8 | 25.1 |
| 9 | 39.8 |
| 10 | 149.3 |
| 11 | 118.8 |
| 12 | 42.6 |
| 13 | 38.6 |
| 14 | 24.3 |
| 15 | 27.6 |
| 16 | 27.2 |
| 17 | 19.3 |
| 18 | 16.5 |
| 19 | 59.8 |
| 20 | 75.3 |
| 21 | 41.6 |
| 22 | 27.8 |
| 23 | 27.8 |
| 24 | 34.6 |
| 25 | 73.5 |
| 26 | 29.8 |
| 27 | 29.8 |
| 28 | 127.3 |
| 29 | 119.9 |
| 30 | 122.5 |
| 31 | 112.5 |
| 32 | 137.9 |
| 33 | 124.9 |
Source: MiMeDB. mimedb.org
Two-dimensional (2D) NMR experiments are indispensable for assembling complex structures by revealing correlations between nuclei. scispace.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace out the spin systems within the molecule, such as the connections within an alkyl chain or ring system. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of directly attached carbon atoms. nanalysis.com This is a highly sensitive and definitive method for assigning a proton to its corresponding carbon, greatly simplifying the interpretation of the 1D spectra. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds). sdsu.edu The HMBC is critical for connecting the individual spin systems identified by COSY. It is particularly useful for identifying and assigning quaternary carbons (which have no attached protons) and for linking different fragments of the molecule together. magritek.com
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close to each other in space, rather than through bonds. princeton.edu This information is crucial for determining the relative stereochemistry and conformation of the molecule by revealing which protons are on the same face of a ring or in proximity due to folding of the structure. acs.org
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula. measurlabs.commeasurlabs.com For 20,25-dihydroxyaflavinine, positive-mode High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to confirm its molecular formula as C₂₈H₃₉NO₃. acs.org
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₃₉NO₃ |
| Exact Mass (M) | 437.29299 |
| Ion (e.g., [M+H]⁺) | 438.30027 |
| Confirmation | Confirmed by HR-ESI-MS. acs.org |
Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then broken apart into smaller fragment ions (product ions). nationalmaglab.orgwikipedia.org This process, often induced by collision with an inert gas (Collision-Induced Dissociation, CID), generates a characteristic fragmentation pattern that serves as a structural fingerprint of the precursor ion. unt.edu The analysis of these fragments provides valuable information about the molecule's substructures and connectivity. The identification of 20,25-dihydroxyaflavinine was supported by Ultra-High-Performance Liquid Chromatography coupled with tandem high-resolution mass spectrometry (UHPLC-HRMS/MS), indicating that its fragmentation patterns were analyzed to confirm its identity. nih.govresearchgate.net This technique is crucial for differentiating between isomers and confirming the presence of specific structural motifs within the molecule. labmanager.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com The technique works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their characteristic frequencies, and these absorptions are plotted on a spectrum. specac.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.
Table 4: Characteristic Infrared (IR) Absorption Regions for this compound Functional Groups
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| Alcohol | O–H stretch | 3200 - 3600 | Strong, Broad |
| Amine (Indole) | N–H stretch | 3300 - 3500 | Medium, Sharp |
| Alkane (Aliphatic) | C–H stretch | 2850 - 3000 | Strong |
| Aromatic Ring / Alkene (Indole) | =C–H stretch | 3000 - 3100 | Medium |
| Aromatic Ring / Alkene (Indole) | C=C stretch | 1500 - 1600 | Medium |
| Alcohol | C–O stretch | 1050 - 1250 | Strong |
Source: General IR absorption data. libretexts.orgvscht.czlibretexts.org
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Absolute Stereostructure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute stereochemistry of chiral molecules. veranova.com This powerful technique provides an unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state, revealing the precise spatial orientation of all atoms and chiral centers. veranova.comnumberanalytics.com The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the molecular structure can be solved. caltech.edu
For determining absolute configuration, the phenomenon of anomalous dispersion is key. researchgate.net When the sample contains atoms heavy enough to cause anomalous scattering of the X-rays, the diffraction data can be used to determine the true handedness of the molecule. caltech.eduresearchgate.net The Flack parameter is a critical value derived from the crystallographic data that indicates whether the determined absolute structure is correct. researchgate.net
In the case of indole diterpenoids, X-ray crystallography has been pivotal. The absolute stereostructure of this compound, isolated from an Aspergillus oryzae transformant, was unequivocally established using single-crystal X-ray diffraction. acs.org This analysis provided conclusive proof of its three-dimensional structure. acs.org
| Compound | Method | Key Finding | Flack Parameter | Reference |
|---|---|---|---|---|
| This compound (13) | Single-Crystal X-ray Diffraction | Stereostructure Determined | 0.11(15) | acs.org |
| Compound 6 (Unnamed Indole Diterpenoid) | Single-Crystal X-ray Diffraction | Stereostructure Determined | -0.07(7) | acs.org |
| Dehydroxypaxilline (11) | Single-Crystal X-ray Diffraction | Stereostructure Determined | -0.08(5) | acs.org |
Chiroptical Techniques (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical techniques, particularly electronic circular dichroism (ECD), are essential spectroscopic methods for assigning the stereochemistry of chiral molecules in solution. chiralabsxl.comnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. columbia.edu This results in a unique spectrum with positive or negative peaks (Cotton effects) that is a fingerprint of the molecule's absolute configuration. nih.gov
The primary application of CD in stereochemical assignment often involves comparing the experimental spectrum of an unknown compound to that of a known, structurally related compound. chiralabsxl.com If the CD spectra are nearly identical, they likely share the same absolute stereochemistry; if they are mirror images, they are enantiomers. chiralabsxl.com For more definitive assignments, especially when reference compounds are unavailable, experimental CD spectra can be compared with spectra predicted by quantum mechanical calculations. acs.org This combination of experimental and computational chiroptical analysis is a powerful tool for assigning absolute configuration to complex natural products. acs.org While the absolute stereochemistry of this compound itself was confirmed by X-ray crystallography, ECD and quantum calculations were used to establish the structures of several new, co-isolated indole diterpenoids, demonstrating the utility of this technique within this compound class. acs.org
Computational Methods in Structure Elucidation
Modern structure elucidation is increasingly reliant on computational methods, which complement experimental data to enhance the speed and accuracy of identifying new compounds. nih.govnih.gov
A significant advancement in structural chemistry is the ability to predict spectroscopic data, such as NMR chemical shifts or mass spectra, using computational models. frontiersin.orgmdpi.com For a proposed candidate structure, quantum mechanics-based calculations can generate a theoretical NMR spectrum. frontiersin.org This predicted spectrum is then compared against the experimental data. A high degree of correlation between the predicted and experimental spectra provides strong evidence for the proposed structure. mdpi.com This approach is invaluable for distinguishing between possible isomers or verifying a novel structure. nih.gov
Similarly, in silico prediction of tandem mass spectrometry (MS/MS) fragmentation patterns is becoming a powerful tool. mpg.ded-nb.info Deep learning models like Prosit can predict the MS/MS spectrum for a given peptide or small molecule sequence. d-nb.info These predicted spectra can be compiled into a spectral library and used to identify compounds in complex mixtures, bypassing the need to first isolate and characterize every single component. nih.govugent.be
Molecular networking is a bioinformatics approach that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. nih.gov The underlying principle is that structurally similar molecules will produce similar fragmentation patterns in a mass spectrometer. mdpi.com In a molecular network, each node represents a unique molecule (or, more precisely, a unique parent mass and its fragmentation spectrum), and the connections (edges) between nodes represent the degree of similarity between their MS/MS spectra. ikm.org.my
This technique is exceptionally useful for dereplication—the rapid identification of known compounds in a complex mixture. nih.govmdpi.com By comparing the MS/MS data from an extract against public or private spectral libraries, known compounds can be quickly annotated. nih.gov this compound has been successfully annotated in fungal extracts using this molecular networking approach. researchgate.netfrontiersin.org The technique also groups structurally related analogues into clusters, which can accelerate the discovery of new derivatives of known compounds. nih.gov
| Compound Name | Molecular Formula | Observed m/z [M+H]⁺ | Method | Reference |
|---|---|---|---|---|
| This compound | C₂₈H₃₉NO₃ | 438.3004 | Molecular Networking Analysis | frontiersin.org |
Machine learning (ML) and artificial intelligence (AI) are emerging as transformative technologies in chemical structure elucidation. chemrxiv.orgibm.com These models can be trained on vast datasets of known structures and their corresponding spectra to "learn" the complex relationships between chemical structure and spectroscopic output. frontiersin.org
Recent developments include multitask machine learning frameworks that can predict a molecule's structure directly from its 1D NMR spectra (¹H and/or ¹³C). nih.govarxiv.org These models can take raw spectral data as input and generate a likely molecular structure (as a SMILES string or connection table) without needing a pre-defined list of candidates. nih.govrsc.org Such approaches have the potential to dramatically accelerate the process of identifying novel compounds by automating what has traditionally been a time-intensive, manual process. chemrxiv.orgacdlabs.com While the direct application of these AI tools to this compound has not yet been reported, they represent the future of natural product discovery and will undoubtedly be applied to complex indole diterpenoids.
Chemical Synthesis and Derivatization of Dihydroxyaflavinine
Total Synthesis Approaches to the Aflavinine Polycyclic Core
The synthesis of the complex, sterically congested polycyclic core of the aflavinine family has been a long-standing goal in organic synthesis. The first total synthesis of an aflavinine analogue, 3-desmethyl aflavinine, was accomplished by Danishefsky and his team in 1985. socialresearchfoundation.com However, a significant period elapsed before the successful synthesis of the natural aflavinine framework was reported. A major breakthrough came from the laboratory of Ang Li, which reported a unified strategy for the total synthesis of several members of the aflavinine family, including 14-hydroxy aflavinine, in 2015 and 2016. ajchem-b.comresearchgate.net This work provided a common tricyclic acetal (B89532) precursor that could be divergently converted to various natural products. ajchem-b.comresearchgate.net Other approaches have focused on rapidly assembling the core structure through powerful cycloaddition reactions. ajchem-b.comresearchgate.net
Key Synthetic Methodologies and Strategic Bond Formations
The construction of the aflavinine core relies on the strategic application of powerful bond-forming reactions to assemble the fused ring system. Several key methodologies have been pivotal in the successful synthesis of these molecules.
[2+2+2] Annulation: In the first total synthesis of an aflavinine-type structure, Danishefsky and co-workers utilized a one-pot [2+2+2] annulation to create the sterically crowded tricyclic framework of 3-desmethyl aflavinine. socialresearchfoundation.comajchem-b.com This approach, however, encountered challenges with controlling the stereochemistry at the C(4) position, which hindered its application to the synthesis of the natural product. socialresearchfoundation.comajchem-b.com
Prins Cyclization and Cationic Cyclization: The unified total synthesis by Li's group employed an AlI₃-promoted alkyne Prins cyclization as a key step. ajchem-b.comresearchgate.net An alternative strategy from the same group involved a late-stage acid-promoted cationic cyclization. ajchem-b.com These methods were instrumental in forming the polycyclic ether frameworks common to the aflavinine family from a shared precursor. ajchem-b.comresearchgate.net
Intramolecular Diels-Alder Cycloaddition: A highly efficient approach to the aflavinine core was developed by Kwak and co-workers, who utilized a tandem intramolecular Diels-Alder cycloaddition. ajchem-b.comresearchgate.net This strategy involves linking two electron-rich furan (B31954) rings with an electron-deficient alkyne dienophile, which upon reaction, rapidly constructs the hexacyclic framework with the correct stereochemistry. ajchem-b.comresearchgate.net
Radical Cyclization: In the synthesis of the related indole (B1671886) terpenoid anominine, which shares a common biosynthetic precursor with aflavinines, Li's group employed a Ueno-Stork radical cyclization to form key carbon-carbon bonds in a stereocontrolled manner. socialresearchfoundation.comacs.org
| Key Methodology | Research Group | Key Feature | Target Core/Analogue | Citation |
|---|---|---|---|---|
| [2+2+2] Annulation | Danishefsky et al. | One-pot formation of a sterically congested tricyclic framework. | 3-desmethyl Aflavinine | socialresearchfoundation.comajchem-b.com |
| Alkyne Prins Cyclization | Li et al. | Formation of polycyclic ether framework from a common precursor. | 14-hydroxy Aflavinine | ajchem-b.comresearchgate.net |
| Intramolecular Diels-Alder Cycloaddition | Kwak et al. | Tandem reaction to rapidly assemble the hexacyclic core. | Aflavinine Core | ajchem-b.comresearchgate.net |
| Ueno-Stork Radical Cyclization | Li et al. | Stereocontrolled C-C bond formation for a key intermediate. | Anominine | socialresearchfoundation.comacs.org |
Stereoselective and Enantioselective Synthesis
Achieving the correct three-dimensional arrangement of atoms is a critical challenge in the synthesis of aflavinines, which possess multiple stereogenic centers. A reaction that favors the formation of one stereoisomer over others is termed stereoselective. saskoer.cachemistrydocs.com When this selectivity specifically favors one of two enantiomers, the reaction is enantioselective. saskoer.ca Synthetic strategies toward the aflavinine core have incorporated clever methods to control stereochemistry.
In the tandem intramolecular Diels-Alder approach by Kwak's group, stereocontrol was achieved by protecting a key alcohol with a bulky triisopropylsilyl (TIPS) group. ajchem-b.com This bulky group promotes a specific conformation due to allylic 1,3-strain, which in turn directs the cycloaddition to occur in a way that sets the desired stereochemistry of the final hexacyclic product. ajchem-b.com The development of enantioselective methods often requires the use of chiral catalysts or auxiliaries. uniurb.it For instance, in work toward the related compound anominine, an asymmetric synthesis of the Wieland-Miescher ketone, a key building block, was achieved using an organocatalyzed method. acs.org
Semisynthetic Modifications and Analog Preparation
Semisynthesis is a powerful strategy where a readily available natural product is used as a starting material for chemical modifications. eupati.eu This approach can be more efficient than total synthesis for producing a range of related compounds, or analogs, which are invaluable for studying structure-activity relationships (SAR). nih.gov While specific semisynthetic studies on dihydroxyaflavinine (B211583) are not extensively detailed in the literature, the presence of two hydroxyl groups on the aflavinine scaffold provides clear opportunities for such modifications.
Drawing parallels from other natural product campaigns, these hydroxyl groups could be functionalized through reactions such as esterification, etherification, or oxidation to produce a library of new analogs. nih.gov For example, studies on other complex alkaloids have involved modifying functional -NH and -OH groups to synthesize derivatives with potentially enhanced or novel biological activities. nih.gov The purpose of preparing such this compound analogs would be to probe how these modifications affect its anti-insectan or other biological properties, potentially leading to the discovery of compounds with improved potency or different activity profiles. researchgate.netnih.gov
Strategies for Accessing Challenging Structural Motifs
The synthesis of the aflavinine framework is complicated by its densely fused ring system and multiple contiguous, fully substituted chiral centers. researchgate.netfigshare.com Accessing these challenging structural motifs requires sophisticated and efficient synthetic strategies. One of the most effective approaches is the use of tandem or cascade reactions, where multiple bond-forming events occur in a single operation. researchgate.net
The tandem intramolecular Diels-Alder cycloaddition reported by Kwak and co-workers is a prime example of such a strategy. ajchem-b.comresearchgate.net This reaction sequence constructs the entire hexacyclic framework, including several challenging stereocenters, with high efficiency and stereochemical control from a relatively simple linear precursor. ajchem-b.comresearchgate.net This avoids the often difficult and low-yielding stepwise construction of each ring. Similarly, Li's use of a late-stage cationic cyclization to forge the sterically congested polycyclic ether portions of the molecule represents another powerful strategy for tackling these complex motifs late in the synthetic sequence. ajchem-b.com
Application of Organocatalysis and Other Modern Synthetic Techniques
Modern synthetic chemistry has increasingly turned to organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions. semanticscholar.org This field offers advantages such as lower toxicity, operational simplicity, and contributions to green chemistry compared to many traditional metal-based catalysts. semanticscholar.orgtcichemicals.com
The principles of organocatalysis have been successfully applied in synthetic routes toward aflavinine-related structures. A notable example is the use of the amino acid L-proline to induce stereoselectivity in cyclization reactions. ub.edu Proline can form enamines with carbonyl compounds, creating a chiral environment that directs the formation of one enantiomer over the other. semanticscholar.org In the synthesis of anominine, a key Wieland-Miescher ketone building block was prepared using a highly efficient organocatalyzed asymmetric method. acs.org Other modern techniques, such as the use of quinine-based squaramide organocatalysts in domino reactions, showcase the power of organocatalysis to construct complex, functionalized heterocyclic frameworks with multiple stereocenters in a single pot. nih.gov The application of these modern techniques is crucial for developing efficient, stereoselective, and sustainable synthetic pathways to complex natural products like this compound.
Future Directions and Research Perspectives
Untapped Biosynthetic Potential and Cryptic Gene Cluster Activation
Fungi, including Aspergillus flavus, possess a vast number of biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.govnih.gov These "silent" or "cryptic" gene clusters represent a significant, untapped reservoir for the discovery of novel secondary metabolites. oup.compnas.org The genome of A. flavus is predicted to contain at least 56 BGCs, yet only a fraction of their products, including dihydroxyaflavinine (B211583), have been identified. nih.gov This discrepancy highlights the immense potential for discovering new analogs of this compound or entirely new compounds by activating these silent pathways.
Several strategies are being developed to awaken these cryptic clusters:
Genetic Manipulation: Techniques such as the deletion of global regulatory genes (e.g., veA) or modification of chromatin structure can trigger the expression of otherwise silent BGCs. tandfonline.comresearchgate.net
Co-cultivation: Growing A. flavus with other microorganisms can induce the production of secondary metabolites as a response to microbial competition or communication. acs.org
Heterologous Expression: Moving a BGC from its native host into a more genetically tractable organism, like Aspergillus oryzae, can facilitate the production and characterization of its metabolic products. acs.orgresearchgate.net For instance, the activation of a silent indole (B1671886) diterpenoid BGC from A. oryzae was achieved by introducing an exogenous P450 gene, leading to the production of several new and known derivatives. acs.orgacs.org
Research has shown that the biosynthesis of this compound is linked to the development of sclerotia, the hardened survival structures of the fungus. ugent.benih.govresearchgate.net The gene aswA in A. flavus regulates sclerotial development, and its disruption halts the production of this compound and other sclerotia-specific metabolites like asparasone and aflatrem (B161629). ugent.benih.gov This suggests that the biosynthetic machinery for this compound is specifically activated during this developmental stage, possibly as a chemical defense for the sclerotia. researchgate.net Understanding the intricate regulatory networks that govern the expression of the this compound gene cluster during sclerotial maturation is a key area for future investigation.
Advanced Computational Modeling for Mechanism Prediction and Target Identification
The complex structure of this compound presents a challenge for traditional methods of determining its mechanism of action and biological targets. Advanced computational modeling, or in silico analysis, offers a powerful and efficient alternative to navigate this complexity. nih.govtandfonline.comresearchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations can predict how this compound interacts with various proteins at the atomic level. nih.govnih.gov
These computational approaches can be used to:
Screen large libraries of proteins: To identify potential binding partners (targets) for this compound, which can then be validated experimentally. nih.govtandfonline.com
Predict binding affinity and mode: To understand the strength and nature of the interaction between this compound and its targets. mdpi.comnih.gov
Elucidate mechanisms of action: By simulating the dynamic behavior of the this compound-protein complex, researchers can gain insights into how the compound might alter the protein's function. acs.org
For example, molecular docking studies have been successfully used to investigate the binding of other indole diterpenoids to potential targets like the anti-influenza A virus neuraminidase and the cholesterol transporter NPC1L1. nih.govmdpi.comnih.gov Similar in silico studies on this compound could rapidly generate hypotheses about its biological roles and guide further experimental validation, accelerating the discovery of its therapeutic potential.
Chemoenzymatic Synthesis for Sustainable Production of Complex Analogs
The total chemical synthesis of complex natural products like this compound is often a long and arduous process. Chemoenzymatic synthesis, which combines the strengths of traditional organic chemistry with the high selectivity of biological enzymes, offers a more sustainable and efficient route for producing this compound and its analogs. nsf.govnih.govmdpi.com
This hybrid approach allows for:
Greener Chemistry: Enzymatic reactions typically occur under mild conditions, reducing the need for harsh chemicals and protecting groups common in purely chemical syntheses. mdpi.com
High Selectivity: Enzymes can catalyze reactions at specific positions on a molecule (regioselectivity) and produce a specific stereoisomer (stereoselectivity), which is often difficult to achieve with conventional chemistry. nih.gov
Rapid Analog Generation: By combining a core synthetic scaffold with a panel of enzymes, a diverse range of analogs can be created for structure-activity relationship (SAR) studies. nsf.gov
The biosynthesis of indole diterpenes involves a series of enzymatic steps, including cyclizations and oxidations, catalyzed by enzymes like terpene cyclases and P450 monooxygenases. researchgate.netresearchgate.net These enzymes could be harnessed in a chemoenzymatic workflow. For instance, a synthetic precursor to the diterpene core of this compound could be produced chemically and then subjected to a cascade of enzymatic reactions to complete the synthesis. This strategy would not only streamline the production of this compound but also enable the creation of novel analogs with potentially improved properties by using engineered enzymes or enzymes from different fungal BGCs.
Exploration of Novel Ecological Roles and Interactions
The specific localization of this compound within the sclerotia of A. flavus strongly suggests it plays a crucial ecological role. ugent.benih.govresearchgate.net Sclerotia are designed to survive harsh environmental conditions and predation, and the secondary metabolites they contain are thought to be a key part of their chemical defense system. researchgate.net While aflatrem, another indole-diterpene found in sclerotia, is known for its potent tremorgenic toxicity, the specific function of this compound in this defensive arsenal (B13267) is not yet fully understood. frontiersin.org
Future research should focus on:
Anti-insectan and Antimicrobial Assays: Testing the effects of purified this compound on relevant insect predators and competing soil microorganisms to determine its specific activity. Indole diterpenes as a class are known to possess insecticidal and antimicrobial properties. semanticscholar.org
Fungal-Plant Interactions: Investigating whether this compound plays a role in the interaction between A. flavus and its host plants. Fungal secondary metabolites can act as signaling molecules that modulate plant growth and defense responses. nih.gov
Intra-species and Interspecies Fungal Communication: Exploring if this compound acts as a signaling molecule that influences the development or metabolism of A. flavus itself or other fungi in its environment.
By elucidating the ecological functions of this compound, researchers can gain a more complete picture of the chemical ecology of A. flavus and potentially uncover new applications for the compound in agriculture, for instance, as a natural bioprotectant. semanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
